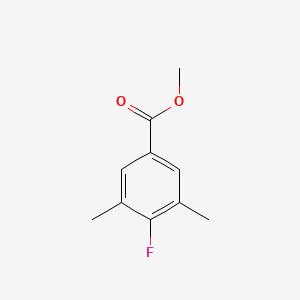
6-Methoxyisoquinoline-1-carbonitrile
説明
6-Methoxyisoquinoline-1-carbonitrile is a compound with the CAS Number: 1179148-80-1 . It has a molecular weight of 184.2 and its IUPAC name is 6-methoxy-1-isoquinolinecarbonitrile . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 6-Methoxyisoquinoline-1-carbonitrile involves several steps. One method involves the reaction of 1-chloro-6-methoxyisoquinoline with potassium cyanide in the presence of 1,5-bis(diphenylphosphino)pentane and palladium (II) acetate in anhydrous toluene . The reaction mixture is heated at 150 °C for 22 hours, then diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, filtered and concentrated . The residue is then purified on silica gel .Molecular Structure Analysis
The molecular structure of 6-Methoxyisoquinoline-1-carbonitrile is represented by the linear formula C11H8N2O . The InChI code for this compound is 1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3 .Physical And Chemical Properties Analysis
6-Methoxyisoquinoline-1-carbonitrile is a solid at room temperature . It has a molecular weight of 184.2 .科学的研究の応用
Chemical Reactivity and Synthesis :
- 6-Methylchromone-3-carbonitrile, a related compound, has been studied for its reactivity with various nucleophilic reagents, leading to the creation of heterocyclic systems including chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide (Ibrahim & El-Gohary, 2016).
- A synthesis process for 6-Methoxyisoquinoline-5-Carbonitrile, an important intermediate in drug and dye manufacturing, has been outlined, starting from 3-methoxybenzaldehyde and proceeding through several steps including the Pictet-Spengler reaction and bromination (Zhou Xin-rui, 2005).
Fluorescence Derivatization and Chromatography :
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative, is used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing the detection and separation of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Antimicrobial Activity :
- New derivatives of 6-methoxyquinoline-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, with some compounds showing moderate activities (Hagrs et al., 2015).
Corrosion Inhibition :
- Novel quinoline derivatives, including those related to 6-methoxyquinoline-3-carbonitrile, have been computationally studied for their effectiveness as corrosion inhibitors for iron, with insights into their adsorption and inhibition properties (Erdoğan et al., 2017).
Synthesis of Alkaloids and Other Compounds :
- A study outlines the synthesis of lamellarin U and lamellarin G trimethyl ether, starting from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, which are similar to 6-methoxyisoquinoline-1-carbonitrile (Liermann & Opatz, 2008).
Green Fluorescent Dyes :
- 3‐aryl‐6‐methoxy‐2‐oxo‐1,2‐dihydroquinoline‐4‐carbonitriles have been synthesized and identified as green fluorescent dyes, showing stability and high fluorescence, indicating potential applications in various fields (Enoua, Uray, & Stadlbauer, 2012).
Cancer Research :
- Derivatives of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile, functioning as irreversible inhibitors of EGFR and HER-2 kinases, have been developed for cancer treatment, with one compound advancing to clinical trials (Wissner et al., 2003).
Selective Metal Ion Recognition :
- Novel chemosensors based on tetrahydroquinoline carbonitriles have been developed for the selective identification of toxic Pd2+ ions, showcasing their potential in environmental monitoring (Shally et al., 2020).
Safety and Hazards
特性
IUPAC Name |
6-methoxyisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBHBQQKLLJFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyisoquinoline-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)










